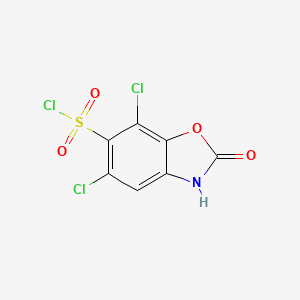
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of two chlorine atoms, a sulfonyl chloride group, and an oxo group within its structure. It is widely used in various chemical reactions and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5,7-dichloro-2-aminophenol.
Cyclization: The 5,7-dichloro-2-aminophenol undergoes cyclization with phosgene to form 5,7-dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole.
Sulfonylation: The resulting benzoxazole derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 6-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Hydrolysis is typically carried out in aqueous conditions, often with the addition of a mild acid or base.
Major Products Formed
Substitution Reactions: The major products are sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Hydrolysis: The major product is the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool in the study of enzyme inhibition and protein modification.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride
- 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride
- 2-Oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chloride
Uniqueness
5,7-Dichloro-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonyl chloride is unique due to the presence of two chlorine atoms at the 5 and 7 positions, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzoxazole derivatives and contributes to its specific applications in scientific research.
Propiedades
Fórmula molecular |
C7H2Cl3NO4S |
|---|---|
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
5,7-dichloro-2-oxo-3H-1,3-benzoxazole-6-sulfonyl chloride |
InChI |
InChI=1S/C7H2Cl3NO4S/c8-2-1-3-5(15-7(12)11-3)4(9)6(2)16(10,13)14/h1H,(H,11,12) |
Clave InChI |
HNNCHNVUUDXNBC-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Cl)S(=O)(=O)Cl)Cl)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
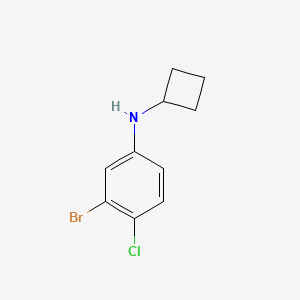


![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
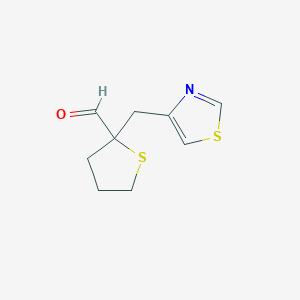
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
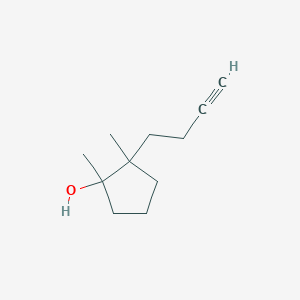

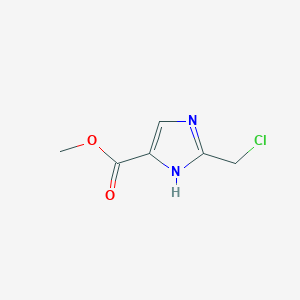

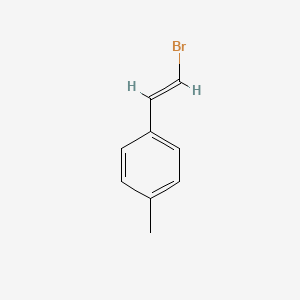
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
